molecular formula C21H15ClN4O2S B2974568 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 1172372-84-7

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide

Katalognummer: B2974568
CAS-Nummer: 1172372-84-7
Molekulargewicht: 422.89
InChI-Schlüssel: OWFBQUAGOWIGII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzofuran-2-carboxamide derivative featuring dual substitutions: a 4-chlorobenzo[d]thiazol-2-yl group and a 2-(1H-pyrazol-1-yl)ethyl chain. The pyrazole ethyl chain may contribute to hydrogen bonding or π-π interactions, common in bioactive molecules targeting enzymes or receptors.

Eigenschaften

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2S/c22-15-6-3-8-18-19(15)24-21(29-18)26(12-11-25-10-4-9-23-25)20(27)17-13-14-5-1-2-7-16(14)28-17/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFBQUAGOWIGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H19ClN4O3SC_{21}H_{19}ClN_{4}O_{3}S and a molecular weight of 442.92 g/mol. Its unique structural features include a pyrazole moiety, a benzothiazole ring, and a benzofuran carboxamide, which contribute to its biological activities.

PropertyValue
Molecular FormulaC21H19ClN4O3S
Molecular Weight442.92 g/mol
Structural FeaturesPyrazole, Benzothiazole, Benzofuran

Antibacterial Activity

Research indicates that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide exhibits significant antibacterial properties. It inhibits key enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial survival. This suggests potential applications in treating bacterial infections.

Anticancer Properties

The compound's structural components imply potential anticancer activity. Studies have shown that benzothiazole derivatives often interact with cellular signaling pathways involved in tumor growth and proliferation. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess significant antitumor activity.

Anti-inflammatory Effects

Benzofuran derivatives are known for their anti-inflammatory properties. N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide may inhibit cyclooxygenase enzymes involved in inflammatory processes. In vitro studies have indicated a reduction in pro-inflammatory cytokines such as TNF and IL-1, further supporting its potential as an anti-inflammatory agent .

Study on Anticancer Activity

A study investigated the effects of various thiazole-bearing compounds on cancer cell lines. The results indicated that compounds with similar structural motifs to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide exhibited IC50 values less than those of standard anticancer drugs like doxorubicin, highlighting their potential as effective anticancer agents .

Inhibition of Enzymatic Activity

Another research focused on the enzymatic inhibition capabilities of related compounds. It was found that the presence of the thiazole ring significantly enhanced the inhibitory activity against cancer-related enzymes, suggesting that modifications to the compound's structure could optimize its pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide

  • Structural Differences : Replaces the benzofuran core with a coumarin (2-oxo-2H-chromen-3-yl) and benzimidazole system. The acetamide linker differs from the carboxamide in the target compound.
  • Functional Implications : The coumarin-benzimidazole hybrid is linked to antitubercular and antifungal activity, likely due to DNA intercalation or enzyme inhibition . The absence of a pyrazole group in this analog may reduce interactions with pyruvate kinase or similar targets common in antimicrobial pathways.

N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide

  • Structural Differences : Features a sulfamide bridge and pyridine ring instead of a carboxamide and benzofuran. The pyrazole is attached to a phenyl ring rather than an ethyl chain.
  • Functional Implications: Sulfamide groups are known for hydrogen-bonding versatility, often seen in kinase inhibitors. The pyridine ring may enhance solubility but reduce lipophilicity compared to the benzofuran system in the target compound.

(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...ethyl)acetamide

  • Structural Differences : Incorporates difluoromethyl pyrazole and a complex indazolyl-pyridinyl substituent. The fluorination contrasts with the target compound’s chloro substituent.
  • Functional Implications: Fluorination typically improves metabolic stability and bioavailability.

Hypothesized Structure-Activity Relationships (SAR)

Structural Feature Biological Impact Comparative Advantage
4-Chlorobenzo[d]thiazol Likely enhances antimicrobial activity via halogen bonding (e.g., TB DNA gyrase) Superior to non-chlorinated benzothiazoles in target affinity
Benzofuran core Provides rigidity and π-stacking potential More lipophilic than pyridine-based analogs, improving membrane penetration
Pyrazole ethyl chain Potential hydrogen bonding with active-site residues (e.g., ATP-binding pockets) Less sterically hindered than bulkier difluoromethyl pyrazole derivatives

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.